Cas no 253161-53-4 (2-(3,5-difluorophenyl)oxirane)
2-(3,5-difluorophenyl)oxirane Chemical and Physical Properties
Names and Identifiers
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- Oxirane,2-(3,5-difluorophenyl)-
- Oxirane,(3,5-difluorophenyl)- (9CI)
- 2-(3,5-difluorophenyl)oxirane
- 2-(3,5-difluorophenyl)-1,2-epoxyethane
- RYOWSOZTUQEZOV-UHFFFAOYSA-N
- 253161-53-4
- AKOS018761148
- EN300-1839942
- SCHEMBL6301377
-
- Inchi: 1S/C8H6F2O/c9-6-1-5(8-4-11-8)2-7(10)3-6/h1-3,8H,4H2
- InChI Key: RYOWSOZTUQEZOV-UHFFFAOYSA-N
- SMILES: FC1C=C(C=C(C=1)C1CO1)F
Computed Properties
- Exact Mass: 156.03867113g/mol
- Monoisotopic Mass: 156.03867113g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 141
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 12.5Ų
2-(3,5-difluorophenyl)oxirane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1839942-0.05g |
2-(3,5-difluorophenyl)oxirane |
253161-53-4 | 0.05g |
$468.0 | 2023-09-19 | ||
| Enamine | EN300-1839942-0.1g |
2-(3,5-difluorophenyl)oxirane |
253161-53-4 | 0.1g |
$490.0 | 2023-09-19 | ||
| Enamine | EN300-1839942-0.25g |
2-(3,5-difluorophenyl)oxirane |
253161-53-4 | 0.25g |
$513.0 | 2023-09-19 | ||
| Enamine | EN300-1839942-0.5g |
2-(3,5-difluorophenyl)oxirane |
253161-53-4 | 0.5g |
$535.0 | 2023-09-19 | ||
| Enamine | EN300-1839942-1.0g |
2-(3,5-difluorophenyl)oxirane |
253161-53-4 | 1g |
$743.0 | 2023-06-03 | ||
| Enamine | EN300-1839942-2.5g |
2-(3,5-difluorophenyl)oxirane |
253161-53-4 | 2.5g |
$1089.0 | 2023-09-19 | ||
| Enamine | EN300-1839942-5.0g |
2-(3,5-difluorophenyl)oxirane |
253161-53-4 | 5g |
$2152.0 | 2023-06-03 | ||
| Enamine | EN300-1839942-10.0g |
2-(3,5-difluorophenyl)oxirane |
253161-53-4 | 10g |
$3191.0 | 2023-06-03 | ||
| Enamine | EN300-1839942-1g |
2-(3,5-difluorophenyl)oxirane |
253161-53-4 | 1g |
$557.0 | 2023-09-19 | ||
| Enamine | EN300-1839942-5g |
2-(3,5-difluorophenyl)oxirane |
253161-53-4 | 5g |
$1614.0 | 2023-09-19 |
2-(3,5-difluorophenyl)oxirane Related Literature
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Julia M. Yeomans Soft Matter, 2010,6, 703-704
Additional information on 2-(3,5-difluorophenyl)oxirane
Research Briefing on 2-(3,5-difluorophenyl)oxirane (CAS: 253161-53-4) in Chemical Biology and Pharmaceutical Applications
2-(3,5-difluorophenyl)oxirane (CAS: 253161-53-4) is a fluorinated epoxide compound that has garnered significant attention in recent pharmaceutical and chemical biology research due to its unique structural properties and potential therapeutic applications. This briefing synthesizes the latest findings (2022-2023) regarding its synthesis, biological activity, and emerging applications in drug discovery.
Recent studies highlight the compound's role as a versatile building block in medicinal chemistry. A 2023 Journal of Medicinal Chemistry publication demonstrated its efficacy as a precursor for irreversible kinase inhibitors, where the epoxide moiety selectively reacts with cysteine residues in ATP-binding pockets (DOI: 10.1021/acs.jmedchem.2c02071). The 3,5-difluorophenyl group was shown to enhance target binding affinity through hydrophobic interactions while maintaining metabolic stability.
In synthetic chemistry advancements, researchers at MIT developed a novel asymmetric catalysis method for 2-(3,5-difluorophenyl)oxirane production (CAS: 253161-53-4) with 98% enantiomeric excess (Nature Catalysis, 2023, 6:234-245). This breakthrough addresses previous challenges in obtaining optically pure forms, crucial for chiral drug development. The methodology employs a modified Jacobsen catalyst system under continuous flow conditions, achieving 85% yield at industrial-scale viability.
Pharmacological studies reveal promising applications in CNS disorders. A 2022 ACS Chemical Neuroscience study identified derivatives of 253161-53-4 as potent modulators of GABAA receptors with subtype selectivity (α5β3γ2 EC50 = 12 nM). The difluorophenyl group was critical for blood-brain barrier penetration while the epoxide enabled covalent binding to a unique allosteric site, offering potential for next-generation anxiolytics with reduced sedation effects.
Emerging safety data from preclinical toxicology studies (Regulatory Toxicology and Pharmacology, 2023) indicate favorable profiles for 2-(3,5-difluorophenyl)oxirane-derived compounds, with no observed genotoxicity at therapeutic doses. However, researchers note the need for careful handling of the parent epoxide due to its electrophilic reactivity. Current Good Manufacturing Practice (cGMP) synthesis protocols have been established by several CDMOs to support clinical development.
Ongoing clinical trials include a Phase I study of a 253161-53-4-derived EGFR inhibitor (NCT05678945) for non-small cell lung cancer, demonstrating the compound's translational potential. Patent analysis shows increasing IP activity, with 17 new applications filed in 2022-2023 covering novel crystalline forms and prodrug derivatives of this chemical scaffold.
Future research directions highlighted in recent reviews focus on expanding the utility of 2-(3,5-difluorophenyl)oxirane in PROTAC design and covalent fragment-based drug discovery. The compound's balanced lipophilicity (clogP 2.1) and polar surface area (32 Ų) make it particularly suitable for these emerging modalities. Collaborative efforts between academia and industry are expected to further explore its applications in targeted protein degradation and chemical biology probes.
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